![molecular formula C226H343N61O64S B1151268 [Pro3]-GIP (Rat)](/img/structure/B1151268.png)

[Pro3]-GIP (Rat)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

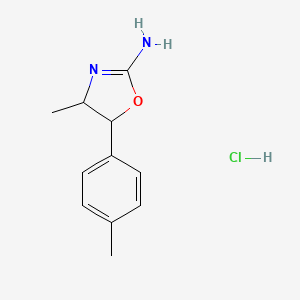

High affinity rat GIP receptor partial agonist (Kd = 13 nM). Increases cAMP accumulation in COS-7 cells transfected with rat GIP receptor, while also acting as a competitive antagonist of GIP.

Wissenschaftliche Forschungsanwendungen

1. Impact on Obesity-Related Diabetes and Insulin Resistance

(Pro3)GIP, a specific antagonist of the GIP receptor (GIP-R), has shown promising results in addressing obesity-related diabetes. Studies reveal that its administration in mice significantly reduces nonfasting plasma glucose levels and improves insulin sensitivity. This effect is accompanied by a reduction in pancreatic insulin content and a correction in islet hypertrophy and beta-cell hyperplasia typical of ob/ob mice, a model for obesity-related diabetes. The beneficial effects of (Pro3)GIP, however, were reversed after the cessation of treatment, indicating the need for sustained administration (Gault et al., 2005).

2. Role in Glucagon Secretion

(Pro3)GIP has been found to influence glucagon secretion, an essential aspect of glucose homeostasis. In a study involving Wistar rats and isolated rat islets, (Pro3)GIP was shown to significantly reduce glucagon levels when administered with saline. This suggests a potential role of GIP in the regulation of glucagon secretion, which could be exploited in the treatment of type 2 diabetes (Cassidy et al., 2008).

3. Prevention of Diabetes and Metabolic Abnormalities in Prediabetic Mice

Another study highlighted the preventive capabilities of (Pro3)GIP. In young ob/ob mice, a prediabetic model, administration of (Pro3)GIP over 60 days significantly improved various parameters such as non-fasting glucose, HbA1c, glucose tolerance, and insulin sensitivity. This suggests that early intervention with (Pro3)GIP can prevent the development of diabetes and related metabolic abnormalities in genetically predisposed individuals (Irwin et al., 2007).

4. Effects on Different Species

It's important to note that (Pro3)GIP exhibits species-specific actions. While it acts as a full agonist at human GIP receptors, it behaves as a partial agonist and competitive antagonist at rat and mouse GIP receptors. This distinction is crucial for interpreting research findings and their potential translatability to human medicine (Sparre-Ulrich et al., 2015).

5. Potential in Treating Obesity-Induced Metabolic Disturbances

(Pro3)GIP has also been studied for its potential in countering obesity-induced metabolic disturbances. In mice fed high-fat and cafeteria diets, (Pro3)GIP administration significantly reduced body weight, improved HbA1c, glucose tolerance, beta-cell responsiveness, and insulin sensitivity. This highlights the potential of GIP receptor antagonism as a novel treatment modality for obesity and related metabolic disorders (Gault et al., 2007).

Eigenschaften

Molekularformel |

C226H343N61O64S |

|---|---|

Molekulargewicht |

4970.63 |

IUPAC-Name |

(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C226H343N61O64S/c1-21-115(12)181(285-216(341)165(109-289)279-201(326)151(92-126-63-67-131(293)68-64-126)266-210(335)163(102-179(309)310)276-215(340)164(108-288)280-221(346)183(117(14)23-3)284-214(339)153(91-124-48-28-25-29-49-124)277-222(347)184(121(18)290)281-175(302)107-247-217(342)166-60-45-84-287(166)224(349)120(17)251-188(313)134(232)89-125-61-65-130(292)66-62-125)219(344)250-119(16)187(312)254-146(77-85-352-20)197(322)274-160(99-176(303)304)208(333)258-141(58-38-43-82-231)198(323)283-182(116(13)22-2)220(345)261-142(59-44-83-243-226(240)241)191(316)259-144(70-74-168(234)295)195(320)260-145(71-75-169(235)296)196(321)273-161(100-177(305)306)209(334)267-152(90-123-46-26-24-27-47-123)213(338)282-180(114(10)11)218(343)278-159(98-173(239)300)207(332)268-155(94-128-104-245-136-53-33-31-51-133(128)136)203(328)264-149(87-112(6)7)200(325)263-148(86-111(4)5)199(324)249-118(15)186(311)253-143(69-73-167(233)294)194(319)255-137(54-34-39-78-227)189(314)246-106-174(301)252-138(55-35-40-79-228)190(315)256-139(56-36-41-80-229)193(318)271-157(96-171(237)298)206(331)275-162(101-178(307)308)211(336)269-154(93-127-103-244-135-52-32-30-50-132(127)135)202(327)257-140(57-37-42-81-230)192(317)270-156(95-129-105-242-110-248-129)204(329)272-158(97-172(238)299)205(330)265-150(88-113(8)9)212(337)286-185(122(19)291)223(348)262-147(225(350)351)72-76-170(236)297/h24-33,46-53,61-68,103-105,110-122,134,137-166,180-185,244-245,288-293H,21-23,34-45,54-60,69-102,106-109,227-232H2,1-20H3,(H2,233,294)(H2,234,295)(H2,235,296)(H2,236,297)(H2,237,298)(H2,238,299)(H2,239,300)(H,242,248)(H,246,314)(H,247,342)(H,249,324)(H,250,344)(H,251,313)(H,252,301)(H,253,311)(H,254,312)(H,255,319)(H,256,315)(H,257,327)(H,258,333)(H,259,316)(H,260,320)(H,261,345)(H,262,348)(H,263,325)(H,264,328)(H,265,330)(H,266,335)(H,267,334)(H,268,332)(H,269,336)(H,270,317)(H,271,318)(H,272,329)(H,273,321)(H,274,322)(H,275,331)(H,276,340)(H,277,347)(H,278,343)(H,279,326)(H,280,346)(H,281,302)(H,282,338)(H,283,323)(H,284,339)(H,285,341)(H,286,337)(H,303,304)(H,305,306)(H,307,308)(H,309,310)(H,350,351)(H4,240,241,243)/t115-,116-,117-,118-,119-,120-,121+,122+,134-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,180-,181-,182-,183-,184-,185-/m0/s1 |

SMILES |

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCCCN)C(=O)NC(CC6=CNC=N6)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C(CC8=CC=CC=C8)NC(=O)C(C(C)O)NC(=O)CNC(=O)C9CCCN9C(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.